molecular formula C9H7BrO2S2 B1462410 Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate CAS No. 2055722-78-4

Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate

Cat. No.: B1462410
CAS No.: 2055722-78-4
M. Wt: 291.2 g/mol
InChI Key: TUHICDLJBHTOJQ-UHFFFAOYSA-N
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Description

Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate is a fused heterocyclic compound featuring a thieno[3,2-b]thiophene core substituted with a bromine atom at position 2 and an ethyl carboxylate group at position 2. This compound serves as a critical intermediate in synthesizing advanced materials, particularly p-type conjugated polymers for organic electronics, due to its electron-deficient nature and capacity for cross-coupling reactions . Its synthesis often involves Friedel-Crafts acylation or Stille coupling, as demonstrated in the preparation of fused tricyclic thiophenes and pyrene-based non-fullerene acceptors . The bromine substituent enhances reactivity in palladium-catalyzed couplings, enabling integration into polymeric backbones for optoelectronic applications .

Properties

IUPAC Name

ethyl 5-bromothieno[3,2-b]thiophene-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2S2/c1-2-12-9(11)6-7-5(3-4-13-7)14-8(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHICDLJBHTOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1SC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

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Biochemical Analysis

Biochemical Properties

Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate plays a significant role in biochemical reactions, particularly in organic synthesis. It acts as an intermediate in the synthesis of other organic compounds. The compound interacts with various enzymes and proteins, facilitating nucleophilic substitution reactions. These interactions are crucial for the formation of more complex molecules, which can be used in drug development and other biochemical applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, either inhibiting or activating their activity. This binding can lead to changes in gene expression and the modulation of various biochemical pathways. Understanding these interactions is crucial for developing targeted therapies and other applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions but can degrade over time, affecting its long-term impact on cellular function. These temporal effects are essential for designing experiments and understanding the compound’s behavior in different settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and the levels of certain metabolites.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications.

Biological Activity

Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate is a compound that belongs to the class of thienothiophene derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

This compound has the molecular formula C₇H₆BrO₂S and features a bromine atom attached to a thieno[3,2-b]thiophene structure, which enhances its reactivity and potential biological interactions. The compound's structure allows for various chemical modifications that can influence its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thienothiophene derivatives. Specifically, compounds similar to this compound have been evaluated for their effects on triple-negative breast cancer (TNBC) cell lines. For instance, a related derivative demonstrated significant growth inhibition in MDA-MB-231 and MDA-MB-468 cell lines with minimal effects on non-tumorigenic cells (MCF-12A) .

CompoundGI₅₀ (μM)Effect on MDA-MB-231Effect on MCF-12A
Compound 2e13Growth inhibitionMinimal effect

The mechanism of action appears to involve alterations in cell cycle progression, particularly increasing the G0/G1 phase while decreasing the S phase .

GPR35 Agonism

This compound has also been investigated for its activity as a GPR35 agonist. GPR35 is a G protein-coupled receptor implicated in various physiological processes. Studies indicate that certain thienothiophene derivatives exhibit potent agonistic activity towards GPR35, with EC₅₀ values comparable to known agonists like zaprinast .

CompoundEC₅₀ (nM)Comparison to Zaprinast
Compound 16a32.5 ± 1.7More potent
Compound 16c63.7 ± 4.1More potent

This activity suggests potential therapeutic applications in metabolic disorders and inflammation.

The biological effects of this compound are likely mediated through several mechanisms:

  • Cell Cycle Modulation : The compound influences cell cycle dynamics in cancer cells, promoting cell cycle arrest .
  • Receptor Agonism : Its interaction with GPR35 may activate downstream signaling pathways involved in cellular responses to stress and inflammation .

Further research is required to elucidate the precise molecular pathways involved.

Case Studies

One notable study evaluated the cytotoxic effects of thienothiophene derivatives on TNBC cell lines. The results indicated that treatment with these compounds led to significant reductions in cell viability and proliferation rates while sparing non-cancerous cells . This selectivity is crucial for developing safer cancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

  • Electron-Deficient Nature: The bromine atom in Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate withdraws electron density, lowering the LUMO level and improving electron transport in polymers .
  • Steric Effects : Bulky substituents (e.g., alkyl chains in Ethyl 3-alkyl-6-bromo derivatives) enhance solubility but may hinder crystallinity, impacting film morphology .
  • Bioactivity: Amino-substituted analogs (e.g., Ethyl 2-amino-tetrahydrobenzo[b]thiophene-3-carboxylate) exhibit antibacterial activity due to interactions with microbial enzymes, absent in brominated derivatives .

Key Research Findings

  • Optoelectronic Performance: Polymers incorporating this compound achieve power conversion efficiencies (PCEs) >10% in organic solar cells, attributed to enhanced charge mobility .
  • Antibacterial Activity: Amino-thiophene derivatives (e.g., compound 2b in ) show MIC values of 8–16 µg/mL against Staphylococcus aureus, outperforming brominated analogs .
  • Synthetic Flexibility: Brominated thiophenes enable modular synthesis of fused tricyclic systems (e.g., thieno[2,3-b]azepinones), critical for drug discovery .

Preparation Methods

Bromination and Esterification

The initial preparation of this compound involves bromination at the 2-position of thieno[3,2-b]thiophene followed by esterification at the 3-position with ethyl carboxylate groups. This can be achieved by:

  • Starting from thieno[3,2-b]thiophene-3-carboxylate or its derivatives.
  • Reaction with brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
  • Esterification using ethanol and acid catalysts or via direct introduction of ethyl ester functionality during synthesis.

This method yields the desired this compound with high regioselectivity at the 2-position bromination site.

Palladium-Catalyzed Cross-Coupling Reactions

A prominent method for preparing this compound or its derivatives involves palladium-catalyzed cross-coupling reactions, which also enable further functionalization:

  • Suzuki-Miyaura Coupling: This method couples this compound with aryl or heteroaryl boronic acids or esters under Pd(0) catalysis, typically using Pd(PPh3)4 or Pd(dppf) complexes as catalysts.
  • Reaction conditions commonly include toluene or mixed solvent systems (e.g., toluene/ethanol/water), potassium carbonate as base, and reflux temperatures maintained for 12-24 hours.
  • This approach allows for high yields (up to 77%) and excellent purity of the final product, suitable for further synthetic applications.

Example Synthetic Procedure (Adapted from Literature)

Step Reagents and Conditions Description
1 Compound 3 (0.96 mmol), this compound (2.4 mmol), Pd(PPh3)4 (130 mg), toluene (50 mL), ethanol (30 mL), 2 M K2CO3 aqueous (20 mL), Ar atmosphere Mixture heated to reflux for 24 h
2 Work-up: Extraction with dichloromethane, drying over MgSO4, filtration Organic layers combined
3 Purification: Column chromatography on silica gel, eluent petroleum ether/DCM (1:2) Isolated compound as light yellow solid, yield 77%

This protocol illustrates the coupling of this compound with a suitable partner to form complex derivatives, highlighting the compound’s synthetic utility.

Research Findings and Data

Reaction Yields and Purity

  • Yields of this compound derivatives via Suzuki coupling range from moderate to high (35–84%) depending on substrates and conditions.
  • Purification by silica gel chromatography typically affords products with high purity suitable for further use in organic synthesis.

Reaction Conditions and Catalysts

Catalyst Type Solvent System Temperature Reaction Time Yield (%)
Pd(PPh3)4 Toluene/Ethanol/Water Reflux (~110°C) 24 h 77
Pd(dppf).CH2Cl2 DME/H2O (3:1) 100°C 3–4.5 h 35–84

This table summarizes typical catalysts and conditions used in the preparation and functionalization of this compound derivatives.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Solvent Conditions Yield Notes
Bromination and Esterification Thieno[3,2-b]thiophene derivatives, brominating agents, ethanol None Varies Controlled temperature, acid catalysis Moderate to high Regioselective bromination at 2-position
Suzuki-Miyaura Coupling This compound, aryl boronic acids Pd(PPh3)4 or Pd(dppf) Toluene/ethanol/water or DME/H2O Reflux or 100°C, 3–24 h 35–84% Widely used for functionalization

Q & A

Q. What are the common synthetic routes for ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate?

The synthesis typically involves functionalization of a thieno[3,2-b]thiophene scaffold. A key intermediate, ethyl thieno[3,2-b]thiophene-3-carboxylate, is brominated at the 2-position using brominating agents like NBS (N-bromosuccinimide) or molecular bromine. For example, in the preparation of p-type polymers, Pd-catalyzed Stille cross-coupling requires mono-brominated derivatives of thieno[3,2-b]thiophene esters . Additionally, Gewald aminothiophene deamination reactions have been adapted to generate substituted thiophene carboxylates, which can be brominated post-synthesis .

Q. How is the structure of this compound characterized?

Characterization relies on spectroscopic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, the bromine substituent deshields adjacent protons, causing distinct splitting patterns.
  • IR Spectroscopy : Absorption bands confirm ester C=O (~1700 cm1^{-1}) and aromatic C-Br (~600 cm1^{-1}) bonds.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 315.93 for C10_{10}H7_7BrO2_2S2_2) .

Advanced Research Questions

Q. How does the bromine substituent influence electronic properties in polymer applications?

The bromine atom enhances electron-withdrawing effects, lowering the LUMO energy of the thieno[3,2-b]thiophene core. This property is critical in p-type conjugated polymers for organic electronics, where brominated monomers improve charge-carrier mobility. For instance, brominated derivatives serve as precursors for Stille or Suzuki couplings, enabling precise tuning of polymer bandgaps .

Q. What methodologies optimize regioselective bromination of thieno[3,2-b]thiophene esters?

Regioselectivity depends on reaction conditions:

  • Catalysts : Lewis acids like FeCl3_3 direct bromination to the 2-position.
  • Solvents : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution.
  • Temperature : Controlled heating (~50°C) minimizes di-bromination byproducts.
    Comparative studies show NBS in CCl4_4 achieves >90% mono-bromination yield .

Q. How can conflicting data on bromination yields be resolved?

Discrepancies arise from impurity profiles or reaction scalability. Researchers should:

  • Validate purity : Use HPLC or GC-MS to quantify byproducts.
  • Standardize protocols : Reproduce conditions from high-yield literature methods (e.g., 0°C bromine addition in acetic acid) .
  • Optimize stoichiometry : A 1:1 molar ratio of substrate to bromine minimizes excess reagent side reactions .

Q. What are the challenges in functionalizing this compound for cross-coupling reactions?

Key challenges include:

  • Steric hindrance : The fused thieno[3,2-b]thiophene ring restricts access to the bromine site, requiring bulky ligands (e.g., SPhos) in Pd-catalyzed couplings.
  • Solubility : Low solubility in non-polar solvents complicates reaction homogeneity. Co-solvents like THF or microwave-assisted heating improve reactivity .

Methodological Insights

Q. What purification techniques are effective for this compound?

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent separates brominated products from unreacted starting material.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC) .

Q. How is computational modeling used to predict reactivity?

Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution sites. For example, Fukui indices highlight the 2-position as the most reactive site for bromination, aligning with experimental outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate

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